molecular formula C6H11BrO2 B13524919 rac-(2R,3R)-3-bromo-2-methoxyoxane

rac-(2R,3R)-3-bromo-2-methoxyoxane

Katalognummer: B13524919
Molekulargewicht: 195.05 g/mol
InChI-Schlüssel: KDNZVQWZDAOKBR-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2R,3R)-3-bromo-2-methoxyoxane is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-bromo-2-methoxyoxane typically involves the bromination of 2-methoxyoxane. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rac-(2R,3R)-3-bromo-2-methoxyoxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-methoxyoxane derivatives with different functional groups.

    Oxidation: Formation of 2-methoxyoxane-3-carboxylic acid.

    Reduction: Formation of 2-methoxyoxane.

Wissenschaftliche Forschungsanwendungen

Rac-(2R,3R)-3-bromo-2-methoxyoxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(2R,3R)-3-bromo-2-methoxyoxane involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rac-(2R,3R)-3-chloro-2-methoxyoxane: Similar structure but with a chlorine atom instead of bromine.

    Rac-(2R,3R)-3-fluoro-2-methoxyoxane: Contains a fluorine atom instead of bromine.

    Rac-(2R,3R)-3-iodo-2-methoxyoxane: Contains an iodine atom instead of bromine.

Uniqueness

Rac-(2R,3R)-3-bromo-2-methoxyoxane is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine or fluorine. This makes it a versatile compound for various synthetic applications.

Eigenschaften

Molekularformel

C6H11BrO2

Molekulargewicht

195.05 g/mol

IUPAC-Name

(2R,3R)-3-bromo-2-methoxyoxane

InChI

InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

KDNZVQWZDAOKBR-PHDIDXHHSA-N

Isomerische SMILES

CO[C@H]1[C@@H](CCCO1)Br

Kanonische SMILES

COC1C(CCCO1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.